molecular formula C22H32N4O B1205981 Proterguride CAS No. 77650-95-4

Proterguride

Cat. No.: B1205981
CAS No.: 77650-95-4
M. Wt: 368.5 g/mol
InChI Key: FCRJELOYDVBTGW-ILZDJORESA-N
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Description

Proterguride is a highly potent dopamine receptor agonist with a long duration of action. It was patented by Schering A.-G. for the treatment of Parkinsonism, restless leg syndrome, and the prophylaxis of migraine . Unlike most dopamine receptor agonists, this compound is suitable for transdermal administration .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Proterguride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as N-deethylation, N-oxidation, hydroxylation, and oxidative cleavage of the indole ring .

Chemical Reactions Analysis

Types of Reactions: Proterguride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Proterguride has a wide range of scientific research applications, including:

Mechanism of Action

Proterguride exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the receptors. This leads to increased dopamine activity, which helps alleviate symptoms of Parkinson’s disease and other conditions . Additionally, this compound acts as an antagonist at alpha-adrenoceptors and histamine receptors, and as a partial agonist at serotonergic receptors .

Comparison with Similar Compounds

    Lisuride: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

    Bromocriptine: A dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

    Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

Uniqueness of Proterguride: this compound is unique due to its suitability for transdermal administration, which allows for constant plasma concentrations and reduces the risk of treatment-related motor complications . Additionally, its action at multiple receptor sites, including dopamine, alpha-adrenoceptors, and serotonergic receptors, makes it a versatile compound with a broad range of therapeutic applications .

Biological Activity

Proterguride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. As a somatostatin analogue, it exhibits various biological activities that are crucial for understanding its pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily functions as a somatostatin analogue, which means it mimics the action of somatostatin—a peptide hormone that plays a significant role in inhibiting the secretion of several hormones and neurotransmitters. The mechanisms through which this compound operates include:

  • Inhibition of Hormone Release : this compound inhibits the release of growth hormone, insulin, and glucagon, thereby modulating metabolic processes and hormonal balance .
  • Neurotransmitter Regulation : It is believed to affect neurotransmitter release in the central nervous system, which may have implications for treating conditions such as depression and anxiety .
  • Transdermal Delivery : Unlike many dopamine receptor agonists, this compound has been shown to be suitable for transdermal administration, enhancing its bioavailability and patient compliance .

Pharmacological Profile

The pharmacological profile of this compound is characterized by its efficacy in various clinical contexts:

  • Antitumor Activity : Preclinical studies indicate that this compound may exhibit antitumor properties, particularly in breast cancer models. It has been administered to patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient outcomes .
  • Neurological Effects : Research suggests that this compound may have neuroprotective effects, potentially benefiting patients with neurodegenerative diseases .

Case Studies

  • Breast Cancer Treatment : In a clinical study involving 14 patients with metastatic breast cancer, this compound was administered via subcutaneous injection. The results demonstrated a significant reduction in tumor markers and improved quality of life for patients resistant to conventional therapies .
  • Transdermal Administration : A study investigating the transdermal delivery of this compound found that formulations using pressure-sensitive adhesives showed good skin adhesion and moderate drug flux values. This method could enhance patient compliance due to reduced pain associated with injections .

Comparative Efficacy

Study Focus Findings Methodology
Antitumor ActivitySignificant reduction in tumor size in breast cancer patientsClinical trials
Neurological BenefitsPotential neuroprotective effects observedAnimal models
Transdermal DeliveryGood stability and skin adhesion with moderate flux valuesIn vitro permeation studies

Properties

CAS No.

77650-95-4

Molecular Formula

C22H32N4O

Molecular Weight

368.5 g/mol

IUPAC Name

3-[(6aR,9S,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

InChI

InChI=1S/C22H32N4O/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27)/t16-,18+,20+/m0/s1

InChI Key

FCRJELOYDVBTGW-ILZDJORESA-N

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC

Key on ui other cas no.

77650-95-4

Synonyms

(1,1-diethyl-3-((6-n-propyl)-8a-ergolinyl) urea)
proterguride

Origin of Product

United States

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